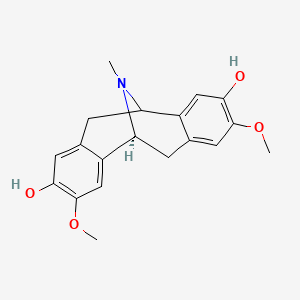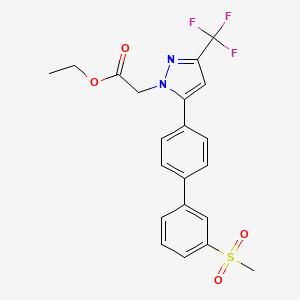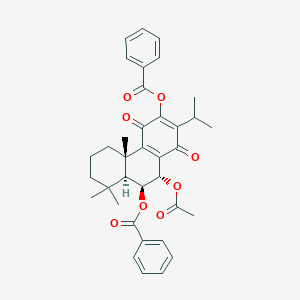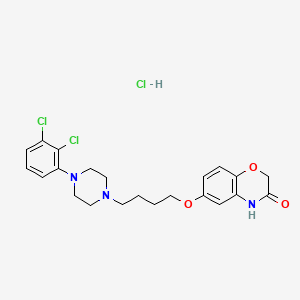
S-acetyl-PEG3-alcohol
概要
説明
S-acetyl-PEG3-alcohol: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a hydroxyl group. The sulfur acetyl group can be removed to produce a thiol moiety, while the hydroxyl group can react to further derivatize the compound. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
科学的研究の応用
Chemistry: S-acetyl-PEG3-alcohol is widely used as a linker in the synthesis of polyethylene glycol-based compounds. Its hydrophilic nature makes it an excellent candidate for increasing the water solubility of various molecules .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also employed in the development of bioconjugates for targeted drug delivery .
Medicine: The compound is utilized in the formulation of drug delivery systems, particularly in the creation of polyethylene glycolylated drugs (PEGylated drugs). These drugs exhibit improved pharmacokinetics and reduced immunogenicity .
Industry: In industrial applications, this compound is used in the production of various polyethylene glycol-based materials, including surfactants, emulsifiers, and lubricants .
作用機序
S-acetyl-PEG3-alcohol acts as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
S-acetyl-PEG3-alcohol may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves .
将来の方向性
生化学分析
Biochemical Properties
S-acetyl-PEG3-alcohol is a PEG linker containing a sulfur acetyl group and a hydroxyl group . The sulfur acetyl group can be removed to produce a thiol moiety . The hydroxyl group can react to further derivatize the compound . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Cellular Effects
As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a PEG-based linker, facilitates the formation of these PROTACs .
Metabolic Pathways
As a PEG-based PROTAC linker, it plays a crucial role in the formation of PROTAC molecules , which are involved in the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG3-alcohol typically involves the reaction of polyethylene glycol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the acetylated product. The sulfur acetyl group is introduced through a subsequent reaction with a sulfur-containing reagent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .
化学反応の分析
Types of Reactions:
Oxidation: S-acetyl-PEG3-alcohol can undergo oxidation reactions, particularly at the sulfur acetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to produce thiol derivatives by removing the sulfur acetyl group.
Substitution: The hydroxyl group can participate in substitution reactions, allowing for further derivatization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to remove the sulfur acetyl group.
Substitution: Various alkylating agents can be used to modify the hydroxyl group.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Thiol derivatives: from reduction reactions.
Alkylated derivatives: from substitution reactions.
類似化合物との比較
- S-acetyl-PEG2-alcohol
- S-acetyl-PEG4-alcohol
- S-acetyl-PEG6-alcohol
Comparison: S-acetyl-PEG3-alcohol is unique due to its specific chain length, which provides a balance between hydrophilicity and flexibility. Compared to shorter chain analogs like S-acetyl-PEG2-alcohol, it offers better solubility and flexibility. On the other hand, longer chain analogs like S-acetyl-PEG6-alcohol may provide higher solubility but at the cost of increased steric hindrance .
特性
IUPAC Name |
S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQARUNUXUQMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
